(1-Phenyl-1H-indol-2-yl)methanol
Description
The Indole (B1671886) Nucleus: A Foundational Heterocycle in Organic Synthesis
The indole moiety, an aromatic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a ubiquitous and pivotal scaffold in the field of organic synthesis. researchgate.netrsc.org Its prevalence in a vast array of natural products, pharmaceuticals, and advanced materials underscores its significance. researchgate.netrsc.orgderpharmachemica.com The indole framework serves as a critical structural component in numerous biologically active molecules, including alkaloids and medicinal agents. researchgate.netderpharmachemica.com
The rich chemistry of the indole nucleus has spurred the development of a multitude of synthetic methodologies for its construction and functionalization. nih.govcapes.gov.br Classical methods such as the Fischer, Reissert, and Leimgruber–Batcho syntheses have been foundational in accessing this heterocyclic system. researchgate.netrsc.org In recent years, these have been augmented by modern techniques, including metal-catalyzed cross-coupling reactions and C-H activation strategies, which offer enhanced efficiency and functional group tolerance. researchgate.net The inherent reactivity of the indole ring allows for diverse chemical transformations, making it a versatile building block for the synthesis of complex molecular architectures. researchgate.netrsc.org
Beyond its role as a synthetic target, the indole scaffold is instrumental as an intermediate for the preparation of other important heterocyclic systems like isatins and oxindoles. rsc.org The continuous evolution of synthetic methods to construct and modify the indole nucleus highlights its enduring importance in organic chemistry. nih.gov
The Indolylmethanol Scaffold: A Versatile Platform Molecule for Chemical Transformations
The indolylmethanol scaffold, characterized by a hydroxymethyl group attached to the indole ring, represents a highly versatile platform for a wide range of chemical transformations. These molecules serve as key precursors for the synthesis of more complex indole derivatives and other heterocyclic systems. For instance, (1-phenylsulfonyl-1H-indol-2-yl)methanol can be synthesized and subsequently oxidized to the corresponding aldehyde, demonstrating its utility as a synthetic intermediate. nih.gov
One of the most significant applications of indolylmethanols is in catalytic asymmetric reactions to generate chiral indole-containing compounds. For example, 2-indolylmethanols have been employed in reactions with 3-alkylindoles, catalyzed by chiral phosphoric acids, to construct the biologically important 2,2′-bisindolylmethane scaffold in an enantioselective manner. rsc.org It has been noted that 2-indolylmethanols can be less reactive than their 3-indolylmethanol counterparts in forming the corresponding carbocation intermediates, presenting a unique challenge and opportunity in synthetic design. rsc.org
Furthermore, the indolylmethanol moiety can participate in cycloaddition reactions. For instance, an inverse-electron-demand hetero-Diels–Alder reaction has been developed using an aza-ortho-quinone methide precursor and a bifunctional acyclic olefin containing an indole scaffold to produce highly functionalized tetrahydroquinoline derivatives. acs.org This highlights the ability of the indolylmethanol framework to act as a linchpin in constructing complex, fused heterocyclic systems. The diverse reactivity of the indolylmethanol scaffold solidifies its status as a valuable and adaptable platform in modern organic synthesis.
Significance of N1-Phenyl Substitution in 2-Indolylmethanol Chemistry and Reactivity
The substitution at the N1 position of the indole ring profoundly influences its chemical reactivity and physical properties. Introducing a phenyl group at this position, as in (1-Phenyl-1H-indol-2-yl)methanol, has several important consequences for the molecule's behavior in chemical reactions.
In the context of 2-indolylmethanol chemistry, the N1-phenyl substituent can influence the stability of carbocation intermediates formed from the alcohol. This, in turn, affects the facility of nucleophilic substitution and addition reactions. For instance, in the synthesis of 3-methyl-2-phenyl-1-substituted-indole derivatives, the nature of the N1-substituent is a key determinant of the final product's properties. nih.gov
Furthermore, the presence of an N-phenyl group can impact the conformational properties of the molecule. X-ray crystallographic studies of N-phenylsulfonyl indole derivatives have shown that the phenyl ring often adopts a nearly perpendicular orientation relative to the indole plane, which can influence intermolecular interactions in the solid state. nih.gov This conformational preference can also play a role in directing the stereochemical outcome of reactions. The strategic placement of a phenyl group at the N1 position thus provides a powerful tool for fine-tuning the reactivity and properties of 2-indolylmethanol scaffolds for specific applications in organic synthesis.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H13NO |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(1-phenylindol-2-yl)methanol |
InChI |
InChI=1S/C15H13NO/c17-11-14-10-12-6-4-5-9-15(12)16(14)13-7-2-1-3-8-13/h1-10,17H,11H2 |
InChI Key |
FUEDAXTYFGWRRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C=C2CO |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenyl 1h Indol 2 Yl Methanol and Analogous Derivatives
Strategies for the Construction of the 1-Phenyl-1H-indole Core
The formation of the 1-phenyl-1H-indole nucleus is a critical step, and chemists have devised numerous strategies to forge this structure. These methods can be broadly categorized into two approaches: building the indole (B1671886) ring system from precursors already bearing the N-phenyl group, or attaching the phenyl group to a pre-formed indole ring via catalytic cross-coupling reactions.
Classical and Modern Indole Annulation Reactions with N1-Phenyl Precursors
Classical indole syntheses remain cornerstones of heterocyclic chemistry, and many have been adapted for the synthesis of N-phenylated indoles by using N-phenylated starting materials.
Fischer Indole Synthesis : This is arguably the most famous indole synthesis. It involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. To generate a 1-phenylindole, N,N-diphenylhydrazine or a substituted variant is used as the starting hydrazine. The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement (the Fischer rearrangement) followed by aromatization to yield the indole core. A one-pot, three-component synthesis of N-arylindoles has been developed using a sequential Fischer indolisation followed by a copper(I)-catalyzed N-arylation. rsc.org
Nenitzescu Indole Synthesis : This reaction provides a route to 5-hydroxyindole (B134679) derivatives. It involves the reaction of a benzoquinone with an ethyl β-aminocrotonate. To synthesize N-phenylindole derivatives using this method, an N-phenyl-β-aminoacrylate can be employed. For instance, the reaction of benzoquinone and aniline (B41778) can lead to the formation of a 5-hydroxy-1-phenylindole derivative. nih.gov A notable application involves the reaction of ethyl 3-amino-3-(4-methoxyphenyl) acrylate (B77674) with 1,4-benzoquinone, catalyzed by ZnBr₂, to form the indole derivative. nih.gov
The table below summarizes the application of these classical methods for N1-phenyl precursors.
| Annulation Reaction | N1-Phenyl Precursor Example | Reactant | Key Conditions | Product Type |
| Fischer Indole Synthesis | N,N-Diphenylhydrazine | Acetaldehyde | Acid catalyst (e.g., HCl, ZnCl₂) | 1-Phenyl-1H-indole |
| Nenitzescu Reaction | N-Phenyl-β-aminoacrylate | Benzoquinone | Solvent (e.g., Acetic Acid) | 5-Hydroxy-1-phenyl-1H-indole derivative |
Catalytic N-Arylation Approaches for 1-Phenylindole Formation
Modern synthetic chemistry often favors catalytic methods for their efficiency and broad substrate scope. The N-arylation of a pre-existing indole ring is a powerful and direct strategy for synthesizing 1-phenylindoles. These reactions typically involve the coupling of indole with an aryl halide or its equivalent, mediated by a transition metal catalyst. rsc.org
Ullmann Condensation : This is a classical copper-catalyzed reaction for the formation of C-N bonds. In the context of 1-phenylindole synthesis, it involves the reaction of indole with an aryl halide (commonly an iodide or bromide) in the presence of a copper catalyst and a base. acs.org While traditional Ullmann conditions required harsh temperatures, modern protocols have been developed that proceed under milder conditions, often employing ligands to facilitate the catalytic cycle. acs.org For example, a general method uses a catalyst derived from CuI and diamine ligands like trans-1,2-cyclohexanediamine to couple indoles with aryl iodides or bromides in high yield. acs.org
Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is one of the most versatile methods for C-N bond formation. It allows for the coupling of indoles with a wide range of aryl halides and triflates under relatively mild conditions. The catalytic system typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., BINAP, Xantphos). rsc.org
Chan-Lam Coupling : This is another copper-catalyzed N-arylation method that utilizes arylboronic acids as the aryl source, often under aerobic conditions. rsc.org This approach offers an alternative to the use of aryl halides.
The following table outlines key features of these catalytic N-arylation methods.
| Catalytic Method | Catalyst System | Aryl Source | Key Advantages |
| Ullmann Condensation | CuI / Ligand (e.g., diamines) | Aryl Halide | Inexpensive catalyst, straightforward approach. acs.org |
| Buchwald-Hartwig Amination | Pd(0) or Pd(II) / Phosphine Ligand | Aryl Halide/Triflate | High functional group tolerance, mild conditions. rsc.org |
| Chan-Lam Coupling | Cu(II) | Arylboronic Acid | Avoids use of aryl halides, often aerobic conditions. rsc.org |
Introduction and Derivatization of the C2-Hydroxymethyl Moiety
Once the 1-phenyl-1H-indole core is established, the next critical step is the installation of the hydroxymethyl group at the C2 position. This can be achieved through direct synthesis or by the transformation of another functional group at the C2 position.
Direct Synthesis of 2-Indolylmethanols
The direct formation of the 2-hydroxymethyl group is a highly convergent approach. 2-Indolylmethanols are recognized as versatile intermediates in organic synthesis, particularly for constructing a variety of indole derivatives. acs.orgmdpi.com While specific literature procedures are often cited for their preparation, a common route involves the reduction of a corresponding C2-carboxylated precursor. acs.org
For instance, 1H-Indole-2-methanol itself can be synthesized and is commercially available, serving as a reactant for further derivatization. sigmaaldrich.com
Synthetic Transformations Leading to the C2-Methanol Functional Group
A more common and versatile strategy involves a two-step process: introduction of a C2-functional group that can be readily converted to the desired alcohol. The most prevalent precursor is an ester or a carboxylic acid at the C2 position.
The synthesis of (1-Phenyl-1H-indol-2-yl)methanol can be effectively achieved starting from ethyl 1-phenyl-1H-indole-2-carboxylate. chemicalbook.com This ester can be prepared via methods like the Fischer indole synthesis using ethyl pyruvate (B1213749) and N,N-diphenylhydrazine. The subsequent reduction of the ester group at the C2 position yields the target primary alcohol.
Reduction of C2-Esters/Acids : The ester or carboxylic acid functionality at the C2 position of the 1-phenylindole core is readily reduced to the corresponding hydroxymethyl group using standard reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this transformation, capable of reducing both esters and carboxylic acids efficiently.
The synthetic sequence is illustrated below:
| Step | Starting Material | Reagent(s) | Intermediate/Product | Transformation |
| 1 | 1-Phenyl-1H-indole | e.g., Ph-N₂⁺, Pyruvate ester | Ethyl 1-phenyl-1H-indole-2-carboxylate | Fischer Indole Synthesis |
| 2 | Ethyl 1-phenyl-1H-indole-2-carboxylate | LiAlH₄ | This compound | Ester Reduction |
Advanced Synthetic Strategies for Substituted this compound Derivatives
The development of advanced synthetic strategies enables the creation of a diverse library of substituted this compound derivatives for various research applications. These strategies often focus on efficiency, for example, through one-pot reactions or by introducing substituents at various stages of the synthesis.
One-pot procedures that combine indole formation and functionalization are highly desirable. A microwave-promoted, one-pot, three-component synthesis of N-arylindoles has been developed, which combines the Fischer indolisation with a subsequent copper(I)-catalyzed N-arylation. rsc.org This method allows for the rapid assembly of substituted N-phenylindoles, which can then be subjected to C2-functionalization and reduction to yield the desired substituted methanols.
Furthermore, substituted derivatives can be accessed by employing appropriately substituted starting materials in the classical annulation reactions. nih.govresearchgate.net For example:
Using substituted anilines or phenylhydrazines in Fischer, Nenitzescu, or other indole syntheses allows for the introduction of substituents on the N-phenyl ring. nih.govresearchgate.net
Employing substituted ketones, aldehydes, or benzoquinones can introduce a variety of substitution patterns on the indole core itself.
These substituted 1-phenylindole cores can then be carried forward through the C2-functionalization and reduction sequence to produce a wide array of this compound derivatives. For example, the Nenitzescu reaction has been used to prepare ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate, which contains substituents on both the indole core and the N-phenyl ring. nih.gov Such intermediates are valuable for creating structurally complex final products.
Metal-Catalyzed Methodologies for Functionalized Indoles
The synthesis of functionalized indoles, including N-arylindoles and C2-substituted variants, heavily relies on transition metal catalysis. Metals such as palladium, copper, and rhodium are pivotal in forming the indole scaffold and introducing key functional groups. mdpi.comrsc.org
Palladium-catalyzed reactions are among the most versatile methods for creating C-C and C-N bonds. The synthesis of N-arylindoles can be achieved through palladium-catalyzed N-arylation of indoles with aryl halides. acs.org Furthermore, direct C-H functionalization at the C2 position of the indole ring is a powerful strategy. acs.orgbeilstein-journals.org For instance, palladium catalysts can facilitate the coupling of N-substituted indoles with various partners. beilstein-journals.org The control of regioselectivity between the C2 and C3 positions is a significant challenge, often overcome by using directing groups attached to the indole nitrogen. beilstein-journals.orgchim.it For example, an N-(2-pyridyl)sulfonyl group can direct alkenylation specifically to the C2 position. beilstein-journals.org
Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classic and still widely used method for N-arylation of indoles. rsc.orgjst.go.jp Recent advancements have led to more efficient, ligand-free, and environmentally benign conditions, sometimes employing microwave irradiation to accelerate the typically sluggish reactions. rsc.orgrsc.org A one-pot, three-component synthesis of N-arylindoles has been developed using a copper(I)-catalyzed N-arylation following a Fischer indolisation, which is a rapid and high-yielding sequence. rsc.orgrsc.org Copper is also used in cyclization reactions of 2-ethynylaniline (B1227618) derivatives to form the indole ring. organic-chemistry.org
Other metals like rhodium and cobalt have also found application. Rhodium(III) catalysts can enable the streamlined synthesis of indoles through the cyclization of N-nitrosoanilines with alkynes. organic-chemistry.org Cobalt catalysts have been employed in cross-dehydrogenative couplings to construct the indole nucleus. mdpi.com
A common route to this compound involves the reduction of the corresponding ester, ethyl 1-phenyl-1H-indole-2-carboxylate. This precursor is often synthesized via metal-catalyzed methods. For example, the synthesis of indole-2-carboxylates can be achieved through reactions like the Japp-Klingemann reaction, followed by N-acylation and subsequent functionalization. clockss.org The reduction of the ester to the primary alcohol is typically accomplished using a reducing agent like lithium aluminum hydride. rsc.org
Table 1: Examples of Metal-Catalyzed Reactions in Indole Synthesis
| Reaction Type | Catalyst/Reagents | Substrates | Product Type | Reference |
|---|---|---|---|---|
| N-Arylation | Cu₂O / K₃PO₄ | Indole, Aryl Iodide | N-Arylindole | rsc.orgrsc.org |
| C2-Alkenylation | PdCl₂(MeCN)₂ / Cu(OAc)₂ | N-(2-pyridyl)sulfonyl indole, Alkene | C2-Alkenylated Indole | beilstein-journals.org |
| C2/C3-Difunctionalization | Pd(II) / Cu(I) | Indole, Arylsulfonyl Reagents | C2-Aryl, C3-Sulfonyl Indole | acs.org |
| Cyclization | Rh(III) | N-Nitrosoaniline, Alkyne | Substituted Indole | organic-chemistry.org |
| Reductive Cyclization | Fe(CO)₅ or Ru₃(CO)₁₂ | 2-Nitrostyrene Derivatives | Substituted Indole | nih.gov |
Organocatalytic Approaches in Indole Synthesis
Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of complex and chiral indole derivatives. nih.gov These methods often employ small organic molecules, such as chiral phosphoric acids or amines, to catalyze reactions with high enantioselectivity. nih.govacs.org This approach is particularly valuable for synthesizing enantiomerically pure indole-based compounds. nih.govacs.org
A key strategy in organocatalysis involves the activation of "platform molecules" like indolylmethanols or vinylindoles. acs.org For instance, 2-indolylmethanols can be activated by a chiral Brønsted acid catalyst to generate a vinylidene-quinone methide intermediate. This intermediate can then undergo enantioselective reactions, such as cycloadditions, to construct axially chiral indole scaffolds. acs.org
Chiral phosphoric acid derivatives are frequently used to catalyze the N-arylation of indoles. nih.gov One reported method involves the reaction of indoles with azonaphthalene in the presence of a chiral phosphoric acid catalyst to produce N-arylindoles. The proposed mechanism involves an asymmetric nucleophilic addition of the indole to the reaction partner, followed by rearomatization. nih.gov
While direct organocatalytic synthesis of this compound is not extensively documented, the principles of organocatalytic functionalization of the indole core are well-established. These strategies provide a pathway to chiral analogs and derivatives by controlling the stereochemistry of substitutions on the indole ring. acs.orgacs.org
Table 2: Representative Organocatalytic Reactions in Indole Chemistry
| Reaction Type | Catalyst | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Atroposelective N-Arylation | Chiral Phosphoric Acid | Indole, Azonaphthalene | Axially Chiral N-Arylindole | nih.gov |
| Asymmetric Cycloaddition | Chiral Phosphoric Acid | 3-Alkynyl-2-indolylmethanol, Dinucleophile | Atropisomeric Alkene-Indole | acs.org |
| Friedel-Crafts/Michael Cascade | Organocatalyst | 2-Vinyl Indole | Tetrahydrocarbazole | acs.org |
| Indole Alkylation | Chiral Brønsted Acid | Indole, Electrophile | Enantiomerically Pure Substituted Indole | nih.gov |
Multi-Component and Cascade Reactions in Indole Scaffold Construction
Multi-component reactions (MCRs), where three or more reactants combine in a single operation, and cascade reactions, involving sequential intramolecular transformations, offer highly efficient and atom-economical routes to complex indole scaffolds. arkat-usa.orgrsc.org These strategies allow for the rapid assembly of diverse molecular architectures from simple and readily available starting materials. acs.org
The Ugi reaction, a well-known MCR, has been adapted for indole synthesis. A novel Ugi-type MCR has been developed for the synthesis of indole carboxamide amino amides from aldehydes, amines, isocyanides, and indole-N-carboxylic acids (which are prepared from indoles and CO₂). acs.org This process provides rapid access to indole-tethered peptide units. acs.org
The Mannich reaction is another cornerstone of MCRs involving indoles. The condensation of an indole, an aldehyde, and an amine leads to the formation of gramine (B1672134) derivatives, which are important intermediates for various indole alkaloids. arkat-usa.orgnih.gov
Cascade reactions are also prominent in constructing fused and polycyclic indole systems. An acid-catalyzed cascade reaction was serendipitously discovered to produce a novel tetracyclic indole skeleton in a one-step, atom-economic fashion. researchgate.netmdpi.comnih.gov Another example is a palladium-catalyzed cascade that involves intramolecular isocyanide insertion and scaffold rearrangement to efficiently construct indolylisoindolinones. rsc.org Ruthenium catalysts have been used to promote cascade reactions of 2-alkenylanilines with diazo compounds, leading to the simultaneous construction of the indole scaffold and the introduction of an N-aryl group. acs.org
A sustainable, two-step MCR for assembling the indole core involves an Ugi reaction followed by an acid-induced cyclization, using ethanol (B145695) as a benign solvent and avoiding metal catalysts. rsc.org
Table 3: Multi-Component and Cascade Strategies for Indole Synthesis
| Reaction Name/Type | Key Reactants | Key Features | Product Type | Reference |
|---|---|---|---|---|
| Ugi-type MCR | Indole-N-carboxylic acid, Aldehyde, Amine, Isocyanide | Rapid access to peptide units, structural diversity. | Indole Carboxamide Amino Amide | acs.org |
| Fischer Indolisation–N-Arylation | Hydrazine, Ketone/Aldehyde, Aryl Iodide | One-pot, three-component, microwave-promoted. | N-Arylindole | rsc.orgrsc.org |
| Acid-Catalyzed Cascade | Substituted Indole Precursor | Intramolecular ring contraction. | Fused Tetracyclic Indole | researchgate.netmdpi.comnih.gov |
| Ru-Catalyzed Cascade | 2-Alkenylaniline, Diazo Compound | Simultaneous indole construction and N-arylation. | N-Arylindole | acs.org |
| Ugi MCR / Cyclization | Aniline, Glyoxal Dimethyl Acetal, Formic Acid, Isocyanide | Metal-free, sustainable solvent (ethanol). | Functionalized Indole | rsc.org |
Reaction Pathways and Synthetic Transformations of 1 Phenyl 1h Indol 2 Yl Methanol
Mechanistic Principles Governing 2-Indolylmethanol Reactivity
The chemical behavior of 2-indolylmethanols is largely dictated by the generation of electrophilic intermediates and the inherent nucleophilicity of the indole (B1671886) ring. These two features work in concert to enable a variety of synthetic transformations.
Under acidic conditions, either Brønsted or Lewis acids, 2-indolylmethanols readily undergo dehydration to form highly reactive electrophilic intermediates. oaepublish.comoaes.cc The initial loss of water generates a resonance-stabilized carbocation. This cation exists in equilibrium with a vinyliminium species, which can also be described as a delocalized cation. oaepublish.commdpi.com The stability of these intermediates is significantly influenced by the substituents on the indole nitrogen and the carbinol carbon. For instance, the presence of aryl groups, such as the phenyl group in (1-Phenyl-1H-indol-2-yl)methanol, enhances the stability of these cationic species, facilitating their formation and subsequent reactions. oaes.cc
These electrophilic intermediates possess two primary sites susceptible to nucleophilic attack: the exocyclic methylene (B1212753) carbon (benzylic position) and the C3 position of the indole ring. researchgate.net The regioselectivity of the nucleophilic attack is a critical aspect of 2-indolylmethanol chemistry and is influenced by steric and electronic factors. nih.gov
The indole ring itself is an electron-rich aromatic system, with the C3 position being particularly nucleophilic. unimi.it This inherent nucleophilicity allows the indole moiety to participate in reactions in several ways. While the generation of electrophilic intermediates at the 2-position often leads to reactions where the indole acts as an electrophile (a phenomenon sometimes referred to as C3-umpolung reactivity), the nucleophilic character of the C3 position can also be harnessed. oaepublish.comoaes.cc
In certain reactions, particularly some cycloadditions, the C3-position of the 2-indolylmethanol can act as a nucleophile. oaepublish.comnih.gov Theoretical studies have shown that the presence of certain catalysts, such as chiral phosphoric acids, can enhance the C3-nucleophilicity of 2-indolylmethanols, leading to specific regioselective outcomes. nih.govacs.org This dual reactivity, where the same molecule can act as either an electrophile or a nucleophile depending on the reaction conditions and the nature of the reaction partner, underscores the synthetic versatility of 2-indolylmethanols.
Carbon-Carbon Bond Forming Reactions Utilizing this compound as a Synthon
This compound is a valuable three-carbon synthon for the construction of more complex molecules through various carbon-carbon bond-forming reactions. mdpi.commdpi.com Its ability to generate electrophilic intermediates under mild conditions makes it an ideal partner for a wide range of nucleophiles.
Cycloaddition reactions involving 2-indolylmethanols provide a powerful strategy for the rapid assembly of fused and polycyclic indole scaffolds. mdpi.com These reactions leverage the ability of 2-indolylmethanols to act as three-carbon components in annulation processes.
[3+2] Cycloadditions: In these reactions, the 2-indolylmethanol unit provides a three-atom fragment that reacts with a two-atom component to form a five-membered ring fused to the indole core. A notable example is the Sc(OTf)₃-catalyzed [3+2] annulation of 2-indolylmethanols with propargylic alcohols, which proceeds through a Friedel-Crafts-type allenylation followed by a 5-exo-annulation cascade to afford cyclopenta[b]indoles. mdpi.comnih.govdntb.gov.ua This methodology has been shown to be effective for a broad range of substituted 2-indolylmethanols, including those with electron-donating or electron-withdrawing groups on the aryl substituent. mdpi.com Another example involves the dearomative [3+2] annulation of 3-substituted indoles with α-haloketones to produce highly functionalized cyclopenta-fused indoline (B122111) compounds. acs.orgnih.gov
[3+3] Cycloadditions: These annulations involve the reaction of a 2-indolylmethanol with a three-atom partner to construct a six-membered ring. Both iridium-catalyzed and chiral phosphoric acid-catalyzed [3+3] cycloadditions have been reported, demonstrating the versatility of this approach. nih.govacs.org Theoretical studies have been conducted to understand the origins of regioselectivity and enantioselectivity in these reactions. nih.gov
[4+3] Cycloadditions: Seven-membered rings can be constructed through [4+3] cycloaddition reactions. 2-Indolylmethanols can participate as the three-carbon component in these reactions. mdpi.com For instance, an organocatalytic asymmetric [4+3] cycloaddition of dialkyl-substituted 2-indolylmethanols with a dienolsilane has been developed to synthesize bicyclo[3.2.2]cyclohepta[b]indoles. oaepublish.com A cooperative catalysis approach using silver and a Brønsted acid has also been established for the [4+3] cycloaddition of 2-indolylmethanols with in situ-generated ortho-naphthoquinone methides. nih.gov
Table 1: Examples of Cycloaddition Reactions with this compound Analogs
| Cycloaddition Type | Reactant 1 (Indole Source) | Reactant 2 | Catalyst | Product Type |
| [3+2] | 2-Indolylmethanols | Propargylic Alcohols | Sc(OTf)₃ | Cyclopenta[b]indoles |
| [3+2] | 3-Substituted Indoles | α-Haloketones | --- | Cyclopenta-fused Indolines |
| [3+3] | 2-Indolylmethanols | Various | Ir or Chiral Phosphoric Acid | Indole-fused Six-membered Rings |
| [4+3] | 2-Indolylmethanols | Dienolsilanes | IDPi Organocatalyst | Bicyclo[3.2.2]cyclohepta[b]indoles |
| [4+3] | 2-Indolylmethanols | Enynones (o-NQM precursors) | Ag(I)/Brønsted Acid | Cyclohepta[b]indoles |
The electrophilic intermediates generated from this compound and its analogs readily participate in formal substitution and addition reactions with a diverse array of nucleophiles. mdpi.com These reactions typically occur at the benzylic position or the C3 position of the indole ring.
A highly regioselective addition of enamides to 2-indolylmethanols has been achieved using AlCl₃ as a catalyst, yielding hybrids of indoles and enamides in good yields. mdpi.comnih.gov This transformation highlights the ability to control the regioselectivity of the nucleophilic attack. A variety of other nucleophiles have also been successfully employed in substitution reactions, including other indoles, electron-rich heterocycles, naphthols, phosphines, thiophenols, and tryptamines. mdpi.com
The regioselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions. For example, a Lewis acid-catalyzed regioselective C2'-electrophilic substitution of 2-indolylmethanols with pyrroles has been developed to synthesize indole-based tetraarylmethanes. researchgate.netresearchgate.net
Table 2: Nucleophiles Used in Substitution and Addition Reactions with 2-Indolylmethanols
| Nucleophile Class | Example Nucleophile | Product Type |
| Enamides | Cyclic and Acyclic Enamides | Indole-enamide Hybrids |
| Heterocycles | Indoles, Pyrroles | Diindolylmethanes, Indole-based Tetraarylmethanes |
| Phenols | Naphthol | Naphthol-substituted Indoles |
| Phosphorus Compounds | Phosphines | Phosphine-substituted Indoles |
| Sulfur Compounds | Thiophenols | Thiophenol-substituted Indoles |
| Amines | Tryptamines | Tryptamine-substituted Indoles |
Cascade or domino reactions are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without the need to isolate intermediates. wikipedia.org this compound and its derivatives are excellent substrates for initiating such cascades due to their ability to generate reactive intermediates that can undergo a sequence of transformations.
A prime example is the [3+2] annulation of 2-indolylmethanols with propargylic alcohols, which is a cascade process involving a Friedel-Crafts-type allenylation followed by a 5-exo-annulation. mdpi.comresearchgate.net These domino reactions are powerful tools for the rapid construction of complex molecular architectures from relatively simple starting materials. They offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. nih.gov The development of such processes is crucial for the efficient synthesis of natural products and other biologically active molecules. wikipedia.org
Asymmetric Catalysis Applied to this compound Transformations
Asymmetric catalysis provides a powerful tool for introducing chirality into molecules, a critical aspect in the synthesis of pharmacologically active compounds. For N-aryl indole systems like this compound, asymmetric transformations can be applied to create both central and axial chirality.
Enantioselective Functionalizations of Indole Derivatives
The indole nucleus is a prevalent motif in numerous natural products and drug molecules, making the development of enantioselective functionalization methods a significant area of interest. nih.govfrontiersin.org Catalytic asymmetric approaches allow for the precise introduction of functional groups, leading to enantioenriched products.
One notable strategy involves the chiral Brønsted acid-catalyzed 1,4-addition of benzofuran-derived azadienes to 3-substituted indoles, which yields tri(hetero)arylmethane products with high enantioselectivity (up to 99:1 er). researchgate.net Another powerful method is the nickel-catalyzed C-H functionalization of indoles. Using a bulky, chiral N-heterocyclic carbene (NHC) ligand, this approach enables enantioselective C-H annulations, providing access to valuable tetrahydropyridoindoles in high yields and enantioselectivity under mild conditions. researchgate.net
Furthermore, the amination of N-aryl indoles at the C2 position can be achieved with stereocontrol. This transformation introduces an amino acid derivative at the C2 position, which can induce the formation of a C-N chiral axis, demonstrating a central-to-axial chirality conversion. nih.gov The steric hindrance of the amino acid has been observed to positively influence the stereoselectivity of the reaction. nih.gov Confined Brønsted acids, such as imidodiphosphoric acids (IDPs), have also been shown to enhance both reactivity and enantioselectivity in asymmetric transformations involving indoles by providing sterically encumbered active sites. nih.gov These methodologies showcase the potential for enantioselective modification of the this compound core.
Atroposelective Synthesis of Chiral Indole Systems
The substituted phenyl group on the nitrogen atom of this compound creates the potential for atropisomerism, where rotation around the C–N bond is restricted, leading to axially chiral molecules. nih.gov The synthesis of such C-N axially chiral N-arylindoles is a challenging but important goal, as these structures are found in chiral ligands and natural products. pku.edu.cn
Several catalytic strategies have been developed for the atroposelective synthesis of N-arylindoles. A rhodium-catalyzed asymmetric N-H insertion reaction between indoles and diazonaphthoquinones provides a direct, one-step method to construct the C-N axial axis with excellent enantiomeric ratios. pku.edu.cn This protocol is efficient, requiring only 1 mol% of the rhodium catalyst and no additional reagents. pku.edu.cn
Another approach involves the amination at the C2 position of the indole ring, which induces the formation of the chiral axis. nih.gov This method does not require a metal or an organic chiral catalyst, making it a potentially valuable strategy for constructing axially chiral N-aryl indoles. nih.gov The development of these atroposelective syntheses opens avenues for creating novel chiral ligands and catalysts from indole-based structures. pku.edu.cnnih.govresearchgate.net
| Catalyst System | Reaction Type | Substrates | Key Feature | Ref |
| Rhodium catalyst | Asymmetric N-H Insertion | Indoles and diazonaphthoquinones | Direct one-step construction of C-N axial axis. | pku.edu.cn |
| Amino acid derivatives | C2-Amination | N-phenylindole | Chiral center induced C-N chiral axis formation. | nih.gov |
| N-heterocyclic carbene (NHC) | Intramolecular Macrocyclization | 3-carboxaldehyde indoles | Access to indole-based planar-chiral macrocycles. | nih.govresearchgate.net |
| Chiral Phosphoric Acid (CPA) | Asymmetric 5-endo-dig cyclization | o-alkynylanilines with a pyrrolyl unit | Creates axially chiral N,N′-pyrrolylindoles. | rsc.org |
Regioselective Functionalization of the this compound Scaffold
Regioselective functionalization allows for the precise modification of a specific position on the indole ring system. This control is crucial for building molecular complexity and synthesizing targeted derivatives of this compound.
C2-Functionalization Pathways (beyond the initial hydroxymethyl group)
While the parent molecule already possesses a hydroxymethyl group at the C2 position, further functionalization at this site can provide access to a diverse range of derivatives. The existing alcohol can be oxidized to an aldehyde or a carboxylic acid, which are versatile handles for subsequent transformations.
Alternatively, other functional groups can be introduced at C2 through various synthetic strategies. For instance, palladium-catalyzed reactions of indole-3-carboxylic acids with aryl iodides have been shown to proceed via decarboxylation, leading to the formation of C2-arylated indoles. nih.govacs.org The development of methods for the synthesis and subsequent cross-coupling reactions of 3-iodo-indole-2-carbonitrile also highlights pathways to introduce substituents at the C2 position, such as alkynyl, aryl, and vinyl groups via Sonogashira, Suzuki, and Heck reactions, respectively. mdpi.comnih.gov These reactions demonstrate the feasibility of introducing new carbon-carbon bonds at the C2 position, significantly expanding the chemical space accessible from the indole scaffold.
C3-Functionalization Strategies
The C3 position of the indole ring is highly nucleophilic and a common site for electrophilic substitution. A classic method for C3-functionalization is the Vilsmeier-Haack reaction, which introduces a formyl group (–CHO) at C3 using reagents like phosphorus oxychloride and dimethylformamide (DMF). easychair.org This 3-formylindole derivative is a versatile intermediate for further synthesis. easychair.org
Directing group strategies are also employed for regioselective C-H activation. nih.govacs.org While a directing group at C3 is often used to achieve functionalization at the C4 position, these methodologies underscore the principle of using substituents to control reactivity around the indole core. nih.govacs.org For example, a domino reaction involving C4-arylation of a 3-acetylindole (B1664109) can be followed by an unusual migration of the acetyl group to the C2-position. nih.gov The synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives through multicomponent reactions further illustrates the reactivity of the C3 position in forming complex heterocyclic systems. researchgate.net
C6-Functionalization Methodologies
Functionalization of the benzene (B151609) ring portion of the indole scaffold is often more challenging than modifying the pyrrole (B145914) ring. However, remote C6-functionalization of 2,3-disubstituted indoles has been successfully achieved using a metal-free catalytic approach. frontiersin.org In the presence of a Brønsted acid catalyst, such as benzenesulfonic acid (BSA), 2,3-disubstituted indoles react selectively at the C6 position with β,γ-unsaturated α-ketoesters. frontiersin.org This methodology provides a concise and efficient route to a range of C6-functionalized indoles with good yields and excellent regioselectivity. frontiersin.org The reaction proceeds under mild conditions and is applicable to various substituted indoles, including tetrahydro-1H-carbazole. frontiersin.org
| Substrate (Indole) | Reagent (β,γ-unsaturated α-ketoester) | Catalyst | Product | Yield | Ref |
| 2,3-dimethyl-1H-indole | Ethyl 2-oxo-4-phenylbut-3-enoate | Benzenesulfonic acid (BSA) | C6-functionalized product | 42% | frontiersin.org |
| Tetrahydro-1H-carbazole | Ethyl 2-oxo-4-phenylbut-3-enoate | p-Toluenesulfonic acid (PTS) | C6-functionalized product | 71% | frontiersin.org |
Impact of N1-Substitution on Indole Reactivity and Regioselectivity in the Context of this compound
The nitrogen atom in an unsubstituted indole possesses a lone pair of electrons that contributes to the aromaticity of the heterocyclic ring. This nitrogen can be protonated or involved in various reactions. However, the introduction of a substituent at the N1 position precludes N-H acidity-related reactions and fundamentally alters the electronic landscape of the indole nucleus.
The nature of the N1-substituent, whether electron-donating or electron-withdrawing, dictates the nucleophilicity of the indole ring, particularly at the C3 position, which is the most common site for electrophilic attack. An N1-phenyl group, for instance, is generally considered to be electron-withdrawing due to the electronegativity of the sp² hybridized carbons of the phenyl ring. quora.com This effect reduces the electron density within the indole system, thereby decreasing the nucleophilicity of the C3 position compared to N-alkyl substituted or unsubstituted indoles. This diminished reactivity at C3 can, in turn, influence the regioselectivity of certain reactions, potentially favoring transformations at other positions or on substituents like the C2-methanol group.
Conversely, N-alkylation, such as with a methyl group, has been observed to slightly increase the reactivity of the indole ring in electrophilic substitution reactions like the Vilsmeier-Haack formylation when compared to an unsubstituted indole. This suggests that N-alkyl groups act as weak electron-donating groups in this context, enhancing the nucleophilic character of the indole core.
The steric bulk of the N1-substituent also plays a crucial role. A phenyl group is significantly more sterically demanding than a methyl group or a hydrogen atom. This steric hindrance can influence the approach of reagents to the indole core, potentially directing reactions to less hindered positions or affecting the conformational preferences of the molecule, which can be critical in stereoselective transformations. For instance, in enantioselective N-alkylation of indoles, the steric properties of both the incoming electrophile and the substituents on the indole ring can significantly impact the reaction's efficiency and stereochemical outcome. nih.govmdpi.com
In the specific context of this compound, the interplay of these electronic and steric effects of the N1-phenyl group governs its synthetic transformations. For example, in reactions involving the C2-methanol group, the electronic nature of the N1-phenyl substituent can affect the stability of intermediates. Similarly, electrophilic substitution on the indole's benzene ring is generally challenging and typically occurs only after the more reactive positions of the pyrrole ring (N1, C2, and C3) are substituted. The presence of the N1-phenyl group already fulfills one of these conditions, potentially opening avenues for substitution on the carbocyclic ring under specific conditions.
The choice of the N1-substituent is a critical strategic element in the design of synthetic routes involving indole derivatives. The N1-phenyl group in this compound, by virtue of its unique electronic and steric profile, directs the reactivity of the molecule in a manner distinct from other N-substituted analogues, offering a handle for controlling the outcome of various synthetic transformations.
Research Findings on N-Substituent Effects on Indole Reactivity
| N-Substituent | Reaction Type | Observation |
| Phenyl | General Reactivity | Acts as an electron-withdrawing group, decreasing the nucleophilicity of the C3 position. quora.com |
| Methyl | Vilsmeier-Haack Formylation | Slightly increases the reactivity of the indole ring compared to unsubstituted indole. |
| Alkyl | General Reactivity | Generally considered weak electron-donating groups, enhancing the nucleophilic character of the indole core. |
| Phenyl | Steric Effects | Exerts significant steric hindrance, which can influence reagent approach and regioselectivity. |
| Alkyl | Steric Effects | Less sterically demanding than a phenyl group, leading to different steric environments around the indole core. |
| Various | Enantioselective N-Alkylation | The steric and electronic properties of N-substituents can significantly affect the yield and enantioselectivity. nih.govmdpi.com |
Computational and Theoretical Investigations of 1 Phenyl 1h Indol 2 Yl Methanol
Density Functional Theory (DFT) Studies for Electronic Structure and Geometry
Density Functional Theory has become a primary method for investigating the electronic properties and equilibrium geometries of molecular systems. For derivatives of 1-phenyl-1H-indole, DFT calculations are instrumental in elucidating their structural and electronic characteristics. nih.govnih.gov
Geometry Optimization and Energy Minimization Protocols
The initial step in computational analysis involves geometry optimization to find the most stable conformation of the molecule, corresponding to a minimum on the potential energy surface. For indole (B1671886) derivatives, this process is typically carried out using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-31G(d,p) or 6-311G(d,p). nih.govresearchgate.net This computational approach systematically adjusts the molecular geometry to minimize the total electronic energy, thereby predicting bond lengths, bond angles, and dihedral angles of the equilibrium structure. For similar 1-(arylsulfonyl)indole structures, it has been noted that the phenyl ring is often almost orthogonal to the indole ring system. nih.gov For instance, in (2-methyl-1-phenyl-sulfonyl-1H-indol-3-yl)methanol, the phenyl ring plane forms a dihedral angle of 80.37 (8)° with the indole ring. nih.gov Such calculations are foundational for all subsequent computational analyses.
Analysis of Frontier Molecular Orbitals (FMOs): HOMO-LUMO Energies and Contributions
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the reactivity of molecules. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.org The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. In studies of various indole derivatives, the HOMO and LUMO are often localized over different parts of the molecule, which dictates the sites of electrophilic and nucleophilic attack. For instance, in some indole derivatives, the HOMO is distributed over the indole and phenyl rings, while the LUMO may be concentrated elsewhere. researchgate.net The specific energies and localizations of these orbitals for (1-Phenyl-1H-indol-2-yl)methanol would be determined through DFT calculations.
Interactive Table: Representative Frontier Molecular Orbital Data for Indole Derivatives
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method/Basis Set |
| Triphenyl-imidazole derivative | - | - | - | B3LYP/6-31G(d,p) |
| 1-methyl indole | - | - | - | Not Specified |
| Indole-triazole derivative | - | - | - | Not Specified |
Mapping of Molecular Electrostatic Potential (MEP) Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. jmaterenvironsci.com The MEP map uses a color scale to represent different potential values. Typically, red and yellow regions indicate negative electrostatic potential, rich in electron density, and are susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, which are electron-poor areas prone to nucleophilic attack. nih.gov
For indole-based structures, the MEP surface can highlight the electrophilic and nucleophilic reactivity sites. nih.gov For example, the oxygen atom of a carbonyl group or the nitrogen of the indole ring often appear as regions of negative potential. The analysis of the MEP surface for this compound would reveal the specific sites most likely to engage in intermolecular interactions. jmaterenvironsci.com
Quantum Chemical Predictions of Spectroscopic Parameters
Computational methods are widely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental data.
Computational Generation of NMR, IR, and Raman Spectra
Theoretical calculations can generate predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. DFT calculations are commonly employed to predict the vibrational frequencies (IR and Raman) and chemical shifts (NMR) of molecules. researchgate.net For instance, the Gauge-Independent Atomic Orbital (GIAO) method is a popular approach for calculating NMR chemical shifts.
The computed vibrational frequencies are often scaled by an empirical factor to better match experimental results. These theoretical spectra can be instrumental in assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra. researchgate.net Similarly, calculated ¹H and ¹³C NMR chemical shifts are compared with experimental data to confirm the molecular structure. mdpi.com Such computational work has been performed for various indole derivatives to support their structural characterization. mdpi.comorientjchem.org
Computational Analysis of Reactivity and Reaction Pathways
The reactivity of this compound is governed by its intricate electronic landscape, which can be meticulously mapped out using computational chemistry. These analyses allow for the prediction of how the molecule will interact with other chemical species and the energetic feasibility of its potential transformations.
Understanding the mechanism of a chemical reaction involving this compound necessitates the identification of the transition state (TS), which represents the highest energy point along the reaction pathway. sigmaaldrich.com Transition state theory is a fundamental concept in chemical kinetics, providing a framework for calculating reaction rates. sigmaaldrich.com The process begins with the optimization of the geometries of the reactants and products on the potential energy surface (PES). youtube.com Subsequently, a search for the first-order saddle point connecting these minima is conducted, which corresponds to the transition state. youtube.com This saddle point is characterized by having a single imaginary frequency in its vibrational analysis, corresponding to the motion along the reaction coordinate. youtube.com
Once a transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that the identified TS indeed connects the desired reactants and products. omicsonline.orgsigmaaldrich.com The IRC path is the minimum energy pathway in mass-weighted coordinates leading downhill from the transition state to the reactant and product valleys. omicsonline.orgnih.gov This analysis provides a detailed picture of the geometric and energetic changes that occur throughout the reaction, ensuring the proposed mechanism is coherent and complete. nih.gov For instance, in a hypothetical oxidation of the methanol (B129727) group of this compound to the corresponding aldehyde, IRC analysis would trace the path of the hydrogen atoms being removed and the formation of the carbonyl double bond.
Conceptual Density Functional Theory (DFT) provides a powerful toolkit for quantifying the reactivity of a molecule through various descriptors. uni-muenchen.de These descriptors can be categorized as either global, characterizing the molecule as a whole, or local, identifying specific reactive sites within the molecule. uni-muenchen.de
Global reactivity descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These include:
HOMO-LUMO Gap (ΔE): A smaller gap generally implies higher reactivity.
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released upon gaining an electron (approximated as -ELUMO).
Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.
Chemical Hardness (η): The resistance to change in electron distribution, calculated as (I-A)/2.
Chemical Softness (S): The reciprocal of hardness (1/η).
Electrophilicity Index (ω): A measure of the ability to accept electrons, calculated as χ²/2η.
Table 1: Hypothetical Global Reactivity Descriptors for this compound This table contains hypothetical data for illustrative purposes.
| Descriptor | Value (eV) |
| EHOMO | -5.87 |
| ELUMO | -1.25 |
| HOMO-LUMO Gap (ΔE) | 4.62 |
| Ionization Potential (I) | 5.87 |
| Electron Affinity (A) | 1.25 |
| Electronegativity (χ) | 3.56 |
| Chemical Hardness (η) | 2.31 |
| Chemical Softness (S) | 0.43 |
| Electrophilicity Index (ω) | 2.75 |
Local reactivity is described by Fukui functions, which indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron. osti.gov The condensed Fukui functions (fk+, fk-, and fk0) pinpoint the most likely sites for nucleophilic, electrophilic, and radical attack, respectively. osti.govglentham.com For this compound, one would expect the oxygen atom of the hydroxyl group to be a likely site for electrophilic attack, while certain carbon atoms in the indole and phenyl rings would be susceptible to nucleophilic attack. The analysis of these local descriptors is invaluable for predicting regioselectivity in chemical reactions. sigmaaldrich.com
Investigation of Intramolecular Bonding and Non-Covalent Interactions
The three-dimensional structure and conformational preferences of this compound are significantly influenced by a network of intramolecular bonding and non-covalent interactions.
For this compound, NBO analysis would reveal the charge distribution across the molecule, highlighting the electronegative character of the nitrogen and oxygen atoms. It would also detail the hybridization of each atom, providing insight into the geometry and bonding. youtube.com Furthermore, the analysis would quantify the delocalization of π-electrons across the indole and phenyl rings, as well as potential hyperconjugative interactions involving the methanol substituent.
Table 2: Hypothetical NBO Analysis Data for this compound This table contains hypothetical data for illustrative purposes.
| Interaction (Donor -> Acceptor) | E(2) (kcal/mol) |
| π(C5-C6) -> π(C7-C8) | 20.5 |
| π(C3-C4) -> π(C5-C6) | 18.2 |
| LP(O) -> σ(C2-C(methanol)) | 5.4 |
| LP(N) -> π(C2-C3) | 15.7 |
LP denotes a lone pair. E(2) is the stabilization energy associated with the delocalization.
The Quantum Theory of Atoms in Molecules (QTAIM), also known as Bader's theory, is a method used to analyze the electron density topology to characterize chemical bonds, including weak non-covalent interactions. materialsciencejournal.orgnih.gov By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points (such as the electron density itself and its Laplacian), one can identify and quantify the strength of hydrogen bonds and other van der Waals interactions. nih.gov Another popular method is the Non-Covalent Interaction (NCI) index, which provides a visual representation of these interactions in three-dimensional space. ontosight.ai Computational studies on similar phenyl-substituted heterocycles have demonstrated the importance of such interactions in their supramolecular chemistry. researchgate.net
Thermodynamic Property Calculations
Computational chemistry provides a robust framework for the calculation of key thermodynamic properties, offering valuable data that can be difficult to obtain experimentally. nist.govresearchgate.net These calculations are essential for understanding the stability of molecules and predicting the feasibility and equilibrium of chemical reactions. nih.gov
Using statistical mechanics, thermodynamic properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be derived from the computed molecular partition function. nih.gov The accuracy of these calculations is highly dependent on the chosen level of theory and basis set. High-level composite methods, such as the Gaussian-n (G3, G4) or Complete Basis Set (CBS) methods, are often employed to achieve "chemical accuracy," which is typically within 1 kcal/mol of experimental values. acs.org Density Functional Theory (DFT) methods, particularly with hybrid functionals like B3LYP, also provide a good balance of accuracy and computational cost for calculating thermodynamic parameters of organic molecules. acs.org Studies on other indole derivatives have successfully used these methods to determine their thermochemical properties. osti.gov
Table 3: Hypothetical Calculated Thermodynamic Properties of this compound at 298.15 K and 1 atm This table contains hypothetical data for illustrative purposes.
| Property | Value |
| Standard Enthalpy of Formation (gas phase) | +45.2 kcal/mol |
| Standard Entropy (gas phase) | 110.5 cal/mol·K |
| Gibbs Free Energy of Formation (gas phase) | +78.1 kcal/mol |
| Heat Capacity (Cp) | 55.8 cal/mol·K |
These calculated thermodynamic data are invaluable for chemical process design and for understanding the fundamental stability of this compound.
Standard Enthalpy, Entropy, and Gibbs Free Energy Determinations
No published data containing the standard enthalpy, entropy, and Gibbs free energy for this compound were found during the search.
Heat Capacity Analysis across Temperature Ranges
No published data detailing the heat capacity of this compound across various temperature ranges were found during the search.
Advanced Applications and Future Research Directions in Organic Synthesis Involving 1 Phenyl 1h Indol 2 Yl Methanol
(1-Phenyl-1H-indol-2-yl)methanol as a Key Synthon for Complex Architectures
The strategic placement of the methanol (B129727) moiety on the 1-phenyl-substituted indole (B1671886) core makes this compound a powerful intermediate for the synthesis of intricate molecular frameworks. This section explores its utility in constructing polycyclic systems and stereochemically defined indole structures.
Modular Construction of Indole-Fused Polycyclic Systems
The reactivity of the 2-hydroxymethyl group in this compound provides a convenient handle for the modular assembly of indole-fused polycyclic systems. These structures are of significant interest due to their prevalence in biologically active natural products and pharmaceutical agents. Research has demonstrated that the hydroxyl group can be readily converted into a more reactive leaving group, facilitating intramolecular cyclization reactions. For instance, treatment with an acid catalyst can promote the formation of a stabilized indolyl-2-carbocation, which can then be trapped by a tethered nucleophile to forge a new ring system.
Furthermore, multicomponent reactions offer a powerful strategy for the rapid construction of complex indole-fused heterocycles from simple starting materials. ambeed.com While not explicitly detailing the use of this compound, the principles of these reactions, which often involve the in situ formation of reactive intermediates from precursors like indolylmethanols, are highly applicable. The phenyl group at the N1 position can influence the electronic properties and steric environment of the indole nucleus, potentially modulating the reactivity and selectivity of these cyclization processes.
| Cyclization Strategy | Potential Product Class | Key Features |
| Acid-catalyzed Intramolecular Cyclization | Indolo[2,1-a]isoquinolines | Formation of a new six-membered ring. |
| Pictet-Spengler type Reaction | Tetrahydro-β-carbolines | Condensation with an aldehyde or ketone followed by cyclization. |
| Transition-Metal-Catalyzed Annulation | Fused-Indole Systems | Cross-coupling and C-H activation strategies. |
Enantioselective and Diastereoselective Synthesis of Chiral Indole Frameworks
The development of stereoselective methods for the synthesis of chiral indole-containing molecules is a major focus in modern organic chemistry. This compound serves as a prochiral substrate, making it an ideal candidate for enantioselective transformations. The hydroxyl group can be targeted by chiral catalysts to introduce stereocenters with high fidelity.
One prominent approach involves the use of chiral Brønsted or Lewis acids to catalyze nucleophilic substitution reactions at the 2-position. This strategy, often referred to as asymmetric counteranion-directed catalysis (ACDC), can afford a wide range of enantioenriched 2-substituted indoles. The resulting chiral products are valuable precursors for the synthesis of more complex, stereochemically defined indole frameworks. The bulky phenyl group on the indole nitrogen can play a crucial role in the stereochemical outcome of these reactions by influencing the trajectory of the incoming nucleophile.
Development of Novel Catalytic Systems for Efficient Transformations of the Indolylmethanol Scaffold
The transformation of the indolylmethanol scaffold into more elaborate structures often relies on the development of efficient and selective catalytic systems. Researchers are continuously exploring new catalysts that can operate under mild conditions and tolerate a broad range of functional groups.
For this compound, catalytic systems that facilitate transformations of the hydroxyl group are of particular importance. For example, transition metal catalysts, such as those based on palladium, rhodium, or iridium, can be employed for allylic-type substitutions, where the hydroxyl group is first activated and then displaced by a nucleophile. The development of enantioselective versions of these catalytic reactions is a key area of ongoing research.
Moreover, biocatalysis offers a green and highly selective alternative for the transformation of indolylmethanols. Enzymes, such as lipases or dehydrogenases, can be used for the kinetic resolution of racemic this compound or for the stereoselective oxidation or reduction of related compounds.
| Catalytic Approach | Transformation | Potential Advantages |
| Chiral Lewis Acid Catalysis | Enantioselective Nucleophilic Substitution | High enantioselectivity, broad substrate scope. |
| Transition Metal Catalysis | Allylic-type Alkylation/Amination | Mild reaction conditions, functional group tolerance. |
| Biocatalysis | Kinetic Resolution/Asymmetric Oxidation | High stereoselectivity, environmentally benign. |
Integration into Diversity-Oriented Synthesis (DOS) Strategies
Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. The rigid indole scaffold of this compound, coupled with its reactive handle, makes it an excellent starting point for DOS campaigns.
A common DOS strategy involves a "build/couple/pair" approach, where a core scaffold is systematically elaborated with a variety of building blocks. This compound can serve as the initial "build" phase. The hydroxyl group can then be "coupled" with a diverse set of reagents, such as carboxylic acids, amines, or other nucleophiles. Subsequent "pairing" or cyclization reactions can then generate a wide range of skeletally diverse indole-based compounds. The phenyl substituent can be further functionalized to introduce additional diversity elements.
Emerging Methodologies for Indole Functionalization: Perspectives for this compound Chemistry
The field of indole functionalization is constantly evolving, with new methodologies continually being developed. These emerging techniques hold great promise for expanding the synthetic utility of this compound.
One area of significant interest is the use of photoredox catalysis for the generation of radical intermediates. The hydroxyl group of this compound could potentially be converted into a radical precursor, which could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This approach would provide access to novel 2-functionalized indoles that are difficult to prepare using traditional methods.
Another exciting frontier is the late-stage functionalization of complex molecules. Methodologies that allow for the selective modification of the indole core or the N-phenyl group of this compound, without affecting other sensitive functional groups, are highly sought after. These techniques would be invaluable for the rapid generation of analogs of biologically active compounds for structure-activity relationship studies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1-Phenyl-1H-indol-2-yl)methanol, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves Friedel-Crafts alkylation or transition-metal-catalyzed coupling to introduce the phenyl group to the indole scaffold, followed by hydroxylation at the 2-position. Optimization should focus on solvent polarity (e.g., DMF vs. THF) and catalyst selection (e.g., Pd/C for hydrogenation) to improve yield. Reaction monitoring via TLC or HPLC is critical to identify intermediates .
Q. How can spectroscopic techniques (e.g., NMR, FTIR) distinguish this compound from structural analogs?
- Methodological Answer :
- ¹H NMR : The indole NH proton appears as a singlet (~δ 10–12 ppm), while the benzylic -CH₂OH group shows splitting patterns (δ 4.5–5.5 ppm). Aromatic protons from the phenyl ring and indole core exhibit distinct coupling.
- FTIR : A broad O-H stretch (~3200–3500 cm⁻¹) confirms the methanol group. Indole ring vibrations (~1600 cm⁻¹) and C-O stretches (~1050 cm⁻¹) differentiate it from non-hydroxylated analogs .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines: use PPE (gloves, lab coat), work in a fume hood, and avoid inhalation/contact. Store in airtight containers away from oxidizers. In case of exposure, rinse affected areas with water and consult safety data sheets for specific first-aid measures .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in the stereochemical configuration of this compound derivatives?
- Methodological Answer : Use SHELX suite (SHELXD for phase determination, SHELXL for refinement) to analyze crystallographic data. Key parameters include:
- Data-to-parameter ratio : Aim for >10:1 to ensure model reliability.
- R-factor : Acceptable values <0.05 for high-resolution (<1.0 Å) data.
- ORTEP diagrams : Visualize thermal ellipsoids to confirm bond angles and torsional strain in the indole-phenyl system .
Q. What computational methods (e.g., DFT, MD) are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. Use B3LYP/6-31G(d) basis sets for energy minimization.
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to assess steric hindrance around the hydroxyl group. Compare activation energies for SN1 vs. SN2 pathways .
Q. How can researchers address contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects) of this compound?
- Methodological Answer :
- Dose-response assays : Perform IC₅₀/EC₅₀ comparisons across cell lines (e.g., P19 embryonal carcinoma vs. D3 embryonic stem cells) to identify selective toxicity thresholds.
- Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm reproducibility. Cross-validate findings with orthogonal assays (e.g., live/dead staining vs. metabolic activity) .
Q. What strategies optimize the chromatographic separation of this compound from byproducts during purification?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
